

Physical Characteristics of Barium-133 Sources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium-133**

Cat. No.: **B1238490**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **Barium-133** (Ba-133) sources, intended for researchers, scientists, and professionals in drug development who utilize this radionuclide for calibration and experimental purposes. The guide details its decay properties, physical construction, and standardized experimental protocols for its use.

Radiological Properties

Barium-133 is a synthetic radioisotope of barium that is widely used as a gamma-ray reference source for the calibration of radiation detectors.^{[1][2]} It is produced in nuclear reactors and does not occur naturally.^[3] Its long half-life and emission of multiple gamma rays over a broad energy range make it a valuable tool in gamma spectroscopy.

Decay Characteristics

Barium-133 undergoes radioactive decay exclusively through electron capture to Caesium-133 (Cs-133).^{[4][5]} This process involves the capture of an inner atomic electron by a proton in the nucleus, creating a neutron and emitting a neutrino. The resulting daughter nucleus is left in an excited state, which then de-excites by emitting gamma rays and X-rays.

The decay scheme of **Barium-133** is complex, leading to the emission of photons with a range of energies. This characteristic is particularly advantageous for the energy and efficiency

calibration of gamma-ray spectrometers.[2]

Table 1: Principal Decay Data for **Barium-133**

Parameter	Value	Uncertainty
Half-life	10.538 years	± 0.015 years
Decay Mode	Electron Capture	
Q-value (EC)	517.3 keV	± 1.0 keV

Data sourced from internationally recognized nuclear data sheets.

Photon Emissions

The electron capture decay of **Barium-133** results in the emission of a series of characteristic X-rays and gamma rays. The most prominent gamma-ray emissions are utilized for detector calibration. The principal photon energies and their emission probabilities are summarized in Table 2.

Table 2: Principal Photon Emissions of **Barium-133**

Energy (keV)	Emission Probability (%)	Uncertainty (%)
30.85 (K α X-ray)	98.0	± 1.4
35.1 (K β X-ray)	23.0	± 0.5
53.1622	2.14	± 0.03
79.6142	2.65	± 0.05
80.9979	32.9	± 0.3
276.3989	7.16	± 0.05
302.8508	18.33	± 0.12
356.0129	62.05	± 0.40
383.8485	8.94	± 0.06

Note: This table includes the most intense and commonly used photon emissions. A more exhaustive list can be found in evaluated nuclear data libraries. Data uncertainties are presented as 1σ .^{[6][7]}

Physical Construction of Sealed Sources

Barium-133 is typically supplied as a sealed source to prevent leakage of the radioactive material and to ensure safe handling.^[8] The design and manufacture of these sources adhere to stringent national and international standards, such as ANSI N542 and ISO 2919, which classify sources based on their performance under various environmental and mechanical stresses.^{[1][9]}

Source Matrix and Encapsulation

The radioactive **Barium-133** is commonly incorporated into a stable, inert matrix. This can be a light ceramic or an epoxy resin, which immobilizes the radionuclide.^[10] This active core is then encapsulated in a durable, corrosion-resistant material.

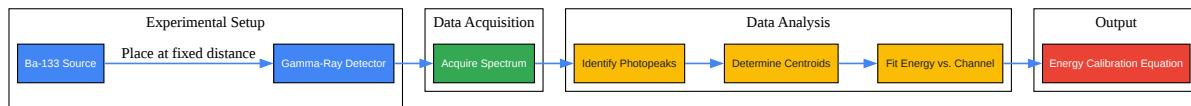
- **Capsule Materials:** The most common encapsulation materials are welded stainless steel or titanium.^[4] These materials provide excellent mechanical strength and resistance to chemical degradation.
- **Physical Forms:** **Barium-133** sources are available in various geometries to suit different applications, including:
 - **Disk Sources:** These are flat, circular sources often used for calibrating detectors with a wide surface area.
 - **Point Sources:** These approximate a zero-dimensional source and are used for fundamental detector characterization and geometry-specific calibrations.
 - **Rod Sources:** These cylindrical sources are often used for the calibration of well-type detectors or for dose calibrators in nuclear medicine.

Quality Control and Leak Testing

Manufacturers perform a series of quality control tests to ensure the integrity of the sealed source. These tests are designed to verify that the source will not leak radioactive material

under normal conditions of use and in the event of foreseeable mishaps. Standard leak test methods are specified in ISO 9978 and include wipe tests, immersion tests, and bubble tests. [\[11\]](#)[\[12\]](#)

Experimental Protocols


The well-characterized and numerous gamma-ray emissions of **Barium-133** make it an ideal standard for the calibration of gamma-ray spectroscopy systems.[\[2\]](#) The following sections outline the fundamental experimental protocols for energy and efficiency calibration.

Energy Calibration

The purpose of energy calibration is to establish a relationship between the channel number of a detected event in the spectrometer and its corresponding energy.

Methodology:

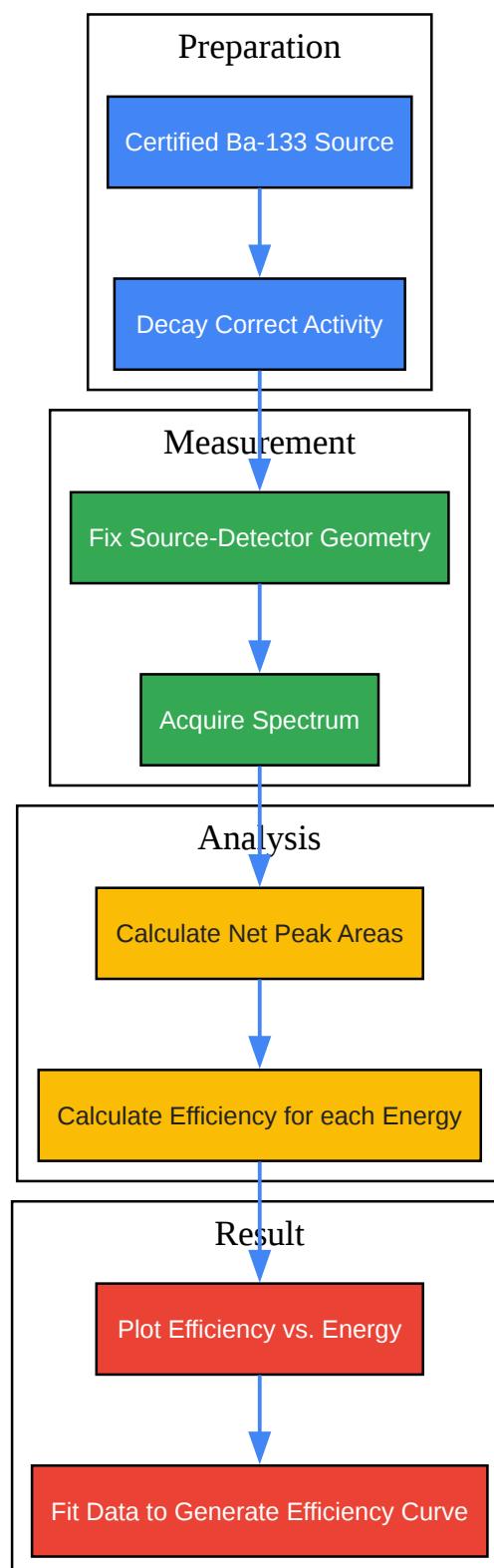
- Source Placement: Position the **Barium-133** source at a reproducible distance from the detector. For initial calibration, a distance of 10-15 cm is common to minimize true coincidence summing effects.
- Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain well-defined photopeaks with low statistical uncertainty (typically $>10,000$ counts in the primary peaks of interest).
- Peak Identification: Identify the prominent photopeaks corresponding to the known gamma-ray energies of **Barium-133** (refer to Table 2).
- Centroid Determination: Use the spectroscopy software to determine the precise channel number (centroid) of each identified photopeak.
- Calibration Curve: Perform a linear or polynomial fit of the known gamma-ray energies versus their corresponding channel numbers. The resulting equation is the energy calibration for the spectrometer.

[Click to download full resolution via product page](#)

Energy Calibration Workflow

Full-Energy Peak Efficiency Calibration

Efficiency calibration determines the relationship between the number of gamma rays of a specific energy emitted by the source and the number of counts registered in the corresponding full-energy peak of the detector.


Methodology:

- Source Characterization: Use a **Barium-133** source with a certified activity, traceable to a national standards laboratory. The activity must be decay-corrected to the date of the measurement.
- Source-Detector Geometry: Place the source at a well-defined and reproducible position relative to the detector. This geometry must be identical to that which will be used for subsequent measurements of unknown samples.
- Spectrum Acquisition: Acquire a gamma-ray spectrum for a time sufficient to achieve good counting statistics in all major photopeaks.
- Net Peak Area Calculation: For each prominent gamma-ray energy, determine the net area of the full-energy peak by subtracting the underlying background continuum.
- Efficiency Calculation: The full-energy peak efficiency (ϵ) at a given energy (E) is calculated using the following formula:

$$\epsilon(E) = N(E) / (t * A * I(E))$$

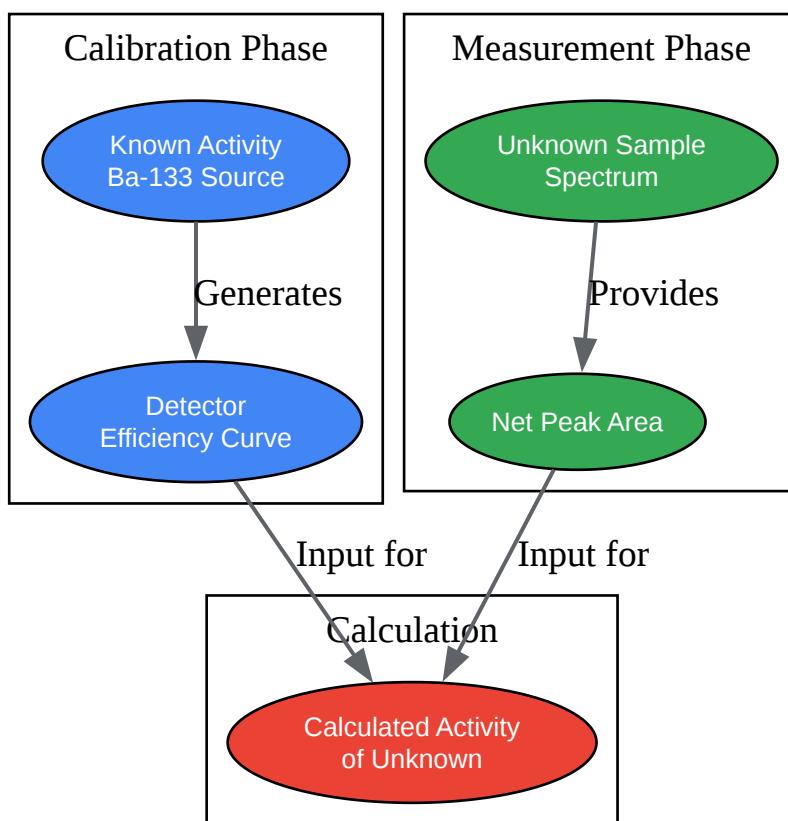
Where:

- $N(E)$ is the net peak area at energy E .
- t is the live time of the acquisition in seconds.
- A is the decay-corrected activity of the source in Becquerels.
- $I(E)$ is the emission probability of the gamma ray at energy E .
- Efficiency Curve Generation: Plot the calculated efficiencies as a function of gamma-ray energy. Fit the data points with a suitable function (e.g., polynomial, logarithmic-polynomial) to generate the efficiency curve for the detector in the specified geometry.

[Click to download full resolution via product page](#)

Efficiency Calibration Workflow

Activity Determination of an Unknown Sample


Once the detector is efficiency calibrated, the activity of an unknown sample containing radionuclides that emit gamma rays within the calibrated energy range can be determined.

Methodology:

- Sample Preparation and Placement: Prepare the unknown sample and place it in the exact same geometry used for the efficiency calibration.
- Spectrum Acquisition: Acquire a gamma-ray spectrum of the unknown sample.
- Peak Analysis: Identify the photopeaks of interest and determine their net peak areas.
- Activity Calculation: The activity (A_{unknown}) of a radionuclide in the sample is calculated as:

$$A_{\text{unknown}} = N(E) / (t * \epsilon(E) * I(E))$$

Where the terms are as defined previously, but $N(E)$, t , and $I(E)$ now refer to the unknown sample's measurement and the radionuclide's decay data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. radiacode.com [radiacode.com]
- 3. energy.gov [energy.gov]
- 4. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 5. radiacode.com [radiacode.com]
- 6. www-nds.iaea.org [www-nds.iaea.org]

- 7. ezag.com [ezag.com]
- 8. iaea.org [iaea.org]
- 9. nrc.gov [nrc.gov]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Technical Information for Radiation Sources [izotop.hu]
- To cite this document: BenchChem. [Physical Characteristics of Barium-133 Sources: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238490#physical-characteristics-of-barium-133-sources\]](https://www.benchchem.com/product/b1238490#physical-characteristics-of-barium-133-sources)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com